(25R)-7alpha,26-dihydroxycholest-4-en-3-one

Vue d'ensemble

Description

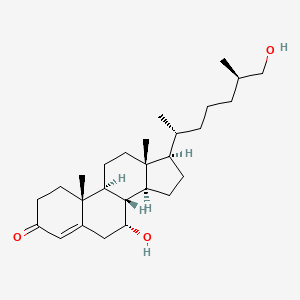

(25R)-7alpha,26-dihydroxycholest-4-en-3-one is a sterol derivative with significant biological and chemical importance This compound is a hydroxylated form of cholesterol, featuring hydroxyl groups at the 7alpha and 26 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (25R)-7alpha,26-dihydroxycholest-4-en-3-one typically involves multiple steps, starting from cholesterol or its derivatives. One common method involves the hydroxylation of cholesterol at specific positions using enzymatic or chemical catalysts. For instance, the use of mitochondrial P-450 enzymes has been reported to hydroxylate cholesterol at the 26 position . Additionally, chemical synthesis methods may involve the use of reagents such as chromium trioxide (CrO3) and dimethylpyrazole for controlled oxidation .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, have shown promise in producing this compound on a larger scale. These methods leverage the natural metabolic pathways of microorganisms to introduce hydroxyl groups at the desired positions on the cholesterol molecule.

Analyse Des Réactions Chimiques

Types of Reactions

(25R)-7alpha,26-dihydroxycholest-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.

Reduction: Reduction reactions can be used to modify the hydroxyl groups or to convert the compound into other sterol derivatives.

Substitution: Substitution reactions may involve replacing one of the hydroxyl groups with other functional groups to alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Catalysts: Enzymes such as P-450, chemical catalysts like dimethylpyrazole

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or other reduced derivatives.

Applications De Recherche Scientifique

Cholesterol Metabolism

One of the primary applications of (25R)-7alpha,26-dihydroxycholest-4-en-3-one is its involvement in cholesterol metabolism. It is formed through the metabolism of 25-hydroxycholesterol, which is synthesized by macrophages in response to immune stimuli. This compound acts as a ligand for liver X receptors (LXR), which regulate genes involved in cholesterol homeostasis . The conversion of 25-hydroxycholesterol to this compound is facilitated by cytochrome P450 enzymes, particularly CYP7B1, which plays a crucial role in the hydroxylation process .

Immune Modulation

This compound exhibits significant immunomodulatory effects. Research indicates that it can suppress the proliferation of B cells and inhibit immunoglobulin A class switching, which is vital for the adaptive immune response . This suppression occurs through the inhibition of activation-induced cytidine deaminase expression, demonstrating a mechanism by which the innate immune system can negatively regulate adaptive immunity . Such properties make this compound a candidate for therapeutic applications in autoimmune diseases and inflammatory conditions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to influence neuronal survival and differentiation in primary brain cultures. Specifically, it increases the number of oculomotor neurons, suggesting a role in neurogenesis and neuronal health . The modulation of cholesterol metabolites like this oxysterol may offer insights into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (25R)-7alpha,26-dihydroxycholest-4-en-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit cholesterol synthesis and low-density lipoprotein (LDL) receptor activity . It also affects DNA synthesis and may influence the activity of enzymes such as HMG-CoA reductase. These interactions contribute to its regulatory effects on cholesterol metabolism and its potential therapeutic benefits.

Comparaison Avec Des Composés Similaires

Similar Compounds

(25R)-26-hydroxycholesterol: Another hydroxylated cholesterol derivative with similar biological activities.

7alpha-hydroxycholesterol: A compound with hydroxylation at the 7alpha position, involved in bile acid synthesis.

3beta-hydroxy-5-cholesten-(25R)26-oic acid: A metabolite of cholesterol with hydroxylation at the 26 position and additional functional groups.

Uniqueness

(25R)-7alpha,26-dihydroxycholest-4-en-3-one is unique due to its dual hydroxylation at both the 7alpha and 26 positions, which imparts distinct chemical and biological properties. This dual hydroxylation allows it to participate in specific metabolic pathways and regulatory mechanisms that are not shared by other similar compounds.

Activité Biologique

(25R)-7alpha,26-dihydroxycholest-4-en-3-one, also referred to as 7α,25-dihydroxycholest-4-en-3-one (7α,25-diHCO), is a significant oxysterol derived from cholesterol metabolism. Its biological activities are increasingly recognized in various physiological and pathological contexts, particularly concerning immune responses, neuronal health, and metabolic regulation.

Biosynthesis and Metabolism

The metabolism of cholesterol leads to the formation of various oxysterols, including 7α,25-diHCO. This compound is produced through the action of hydroxysteroid dehydrogenases on 7α-hydroxycholesterol, which itself is generated by the enzyme CYP7A1 (cholesterol 7α-hydroxylase) from cholesterol. The pathway can be summarized as follows:

- Cholesterol → 7α-Hydroxycholesterol (via CYP7A1)

- 7α-Hydroxycholesterol → 7α,25-Dihydroxycholest-4-en-3-one (via HSD3B7)

This metabolic route highlights the importance of enzymes like CYP7A1 and HSD3B7 in regulating the levels of oxysterols in the body .

Immune Modulation

Recent studies have shown that 7α,25-diHCO acts as a ligand for liver X receptors (LXR), which are nuclear receptors that play crucial roles in lipid metabolism and immune responses. Activation of LXR by 7α,25-diHCO has been linked to:

- Regulation of Immune Cell Function : It has been demonstrated that 7α,25-diHCO can influence the positioning of B cells within lymphoid tissues, enhancing adaptive immune responses .

- Chemoattraction : This compound serves as a chemoattractant for immune cells expressing GPR183 (also known as EBI2), indicating its role in immune cell trafficking .

Neuroprotection

The neuroprotective effects of 7α,25-diHCO have been documented in various studies. Notably:

- Promotion of Neuronal Survival : In vitro studies show that oxysterols can enhance the survival of motor neurons by activating LXR pathways. This suggests a potential therapeutic role for 7α,25-diHCO in neurodegenerative diseases .

- Influence on Motor Neuron Development : The compound has been implicated in promoting the expression of islet-1, a transcription factor essential for motor neuron development .

Case Studies and Research Findings

Several research findings underscore the biological significance of 7α,25-diHCO:

- Cholesterol Homeostasis : In animal models lacking specific metabolic enzymes (e.g., Cyp27a1−/− mice), elevated levels of 25-hydroxycholesterol were observed alongside changes in oxysterol profiles. This indicates a compensatory mechanism involving 7α,25-diHCO in maintaining cholesterol homeostasis .

- Effects on Bile Acid Synthesis : Research has shown that alterations in bile acid synthesis pathways can affect levels of oxysterols like 7α,25-diHCO. For instance, increased expression of CYP7A1 was linked to changes in oxysterol concentrations in response to dietary modifications .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h14,17-18,21-25,28,30H,5-13,15-16H2,1-4H3/t17-,18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJVJJWIEXCECB-OICBIKJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.